5-(Trimethylstannyl)nicotinonitrile
Description
5-(Trimethylstannyl)nicotinonitrile is a pyridine derivative functionalized with a cyano group at the 3-position and a trimethylstannyl (Sn(CH₃)₃) substituent at the 5-position. The trimethylstannyl group is an organotin moiety known for its utility in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in synthetic organic chemistry . This compound is structurally distinct due to the combination of electron-withdrawing (cyano) and electron-donating (trimethylstannyl) groups, which influence its reactivity and applications in catalysis and materials science.
Properties
Molecular Formula |
C9H12N2Sn |
|---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
5-trimethylstannylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3N2.3CH3.Sn/c7-4-6-2-1-3-8-5-6;;;;/h2-3,5H;3*1H3; |
InChI Key |
QVYMFGHBAJMLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Nicotinonitrile derivatives vary based on substituents at the 5-position. Key structural analogs include:
Physicochemical Properties
- Reactivity: The trimethylstannyl group in this compound facilitates transmetallation in Stille couplings, unlike the trimethylsilyl analog (Si(CH₃)₃), which is less reactive in such reactions . Trifluoromethyl derivatives (e.g., 47-a, 47-b) exhibit strong electron-withdrawing effects, enhancing their stability in acidic environments .
- Solubility: Hydroxymethyl-substituted analogs (e.g., 5-(Hydroxymethyl)nicotinonitrile) are water-soluble due to the polar -CH₂OH group, unlike the hydrophobic trimethylstannyl derivative .
- Thermal Stability :
- Trimethylsilyl derivatives demonstrate higher thermal stability compared to stannyl analogs, making them suitable for high-temperature polymer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
